molecular formula C8H13N3 B13591348 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13591348
M. Wt: 151.21 g/mol
InChI Key: YBTUXCHNVVZSSQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylimidazole with a suitable pyridine derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylimidazole: Lacks the fused pyridine ring, resulting in different chemical properties.

    Imidazo[4,5-c]pyridine: Without methyl groups, it has different reactivity and applications.

    2-methylimidazo[4,5-c]pyridine: Similar structure but with only one methyl group, affecting its chemical behavior.

Uniqueness

2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to the presence of both methyl groups and the fused ring structure. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,5-dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H13N3/c1-6-9-7-3-4-11(2)5-8(7)10-6/h3-5H2,1-2H3,(H,9,10)

InChI Key

YBTUXCHNVVZSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CN(CC2)C

Origin of Product

United States

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